molecular formula C13H17NO B5727653 3,3,6,7-tetramethyl-2,4-dihydroisoquinolin-1-one

3,3,6,7-tetramethyl-2,4-dihydroisoquinolin-1-one

Cat. No.: B5727653
M. Wt: 203.28 g/mol
InChI Key: IMRGHYRUUAEGJY-UHFFFAOYSA-N
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Description

3,3,6,7-Tetramethyl-2,4-dihydroisoquinolin-1-one is a heterocyclic organic compound that belongs to the isoquinoline family. This compound is characterized by its unique structure, which includes a dihydroisoquinoline core substituted with four methyl groups. It is of interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,6,7-tetramethyl-2,4-dihydroisoquinolin-1-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3,3,6,7-tetramethyl-2,4-dihydroisoquinolin-1-ylidene)acetamide with suitable reagents can yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been explored to enhance reaction rates and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

3,3,6,7-Tetramethyl-2,4-dihydroisoquinolin-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline derivatives .

Scientific Research Applications

3,3,6,7-Tetramethyl-2,4-dihydroisoquinolin-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3,6,7-tetramethyl-2,4-dihydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3,6,7-Tetramethyl-2,4-dihydroisoquinolin-1-one is unique due to its specific substitution pattern and the resulting chemical and biological properties

Properties

IUPAC Name

3,3,6,7-tetramethyl-2,4-dihydroisoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-8-5-10-7-13(3,4)14-12(15)11(10)6-9(8)2/h5-6H,7H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMRGHYRUUAEGJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)C(=O)NC(C2)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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